molecular formula C11H12ClNO4 B1319403 Diethyl 4-chloropyridine-3,5-dicarboxylate CAS No. 244638-43-5

Diethyl 4-chloropyridine-3,5-dicarboxylate

Cat. No. B1319403
M. Wt: 257.67 g/mol
InChI Key: VWCVCLRAPMHDSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Diethyl 4-chloropyridine-3,5-dicarboxylate involves the reaction of 4-chloro-pyridine-3,5-dicarboxylic acid diethyl ester with 2-hydroxy-N,N-dimethyl-acetamide in DMF at 0°C. Sodium hydride is added to the mixture, which is then allowed to warm to room temperature and stirred for 2.5 hours .


Molecular Structure Analysis

The molecular weight of Diethyl 4-chloropyridine-3,5-dicarboxylate is 257.67 g/mol. The exact molecular structure can be determined using techniques such as NMR and mass spectra .

Scientific Research Applications

1. Anti-inflammatory and Analgesic Applications

  • Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates . These compounds have been screened for their in vivo anti-inflammatory and analgesic activities .
  • Methods of Application : The compounds were synthesized following a multistep synthetic route. The structures of the newly synthesized intermediates and title compounds were established by spectral and elemental analyses .
  • Results or Outcomes : The in vivo results indicated that these compounds displayed rapid onset of anti-inflammatory action and exhibited prominent activity when compared with the standard drug . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .

2. Anti-corrosion, Antimicrobial, and Antioxidant Applications

  • Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of Diethyl 4- (5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This compound has been evaluated for its anti-corrosion, antimicrobial, and antioxidant properties .
  • Methods of Application : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C . The chemical structure of the compound was validated using FTIR, NMR, and Mass spectrometry .
  • Results or Outcomes : The compound showed substantial anti-corrosive efficacy on mild steel subjected to an aggressive acidic environment . It also outperformed Gentamicin in antimicrobial screenings against all tested pathogens . The antioxidant potential of the compound was found to have an IC50 value of 113.964±0.076 µg/ml .

3. Battery-Supercapacitor Hybrid Energy Storage Devices

  • Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of metal–organic frameworks (MOFs) based on pyridine 3,5-dicarboxylate (PYDC) ligand in combination with copper and cobalt . These MOFs are used as active electrode materials for battery-supercapacitor hybrid energy storage devices .
  • Methods of Application : The MOFs were synthesized and electrochemically analyzed . A battery supercapacitor hybrid device was fabricated, comprising Cu-PYDC-MOF and activated carbon (AC) electrodes .
  • Results or Outcomes : The device showcased energy and power density of 17 W h kg −1 and 2550 W kg −1 , respectively . With their performance and versatility, the PYDC-based MOFs stand at the forefront of energy technology .

4. Synthesis of Dihydropyridine Derivatives

  • Summary of Application : Diethyl 4-chloropyridine-3,5-dicarboxylate is used in the synthesis of diethyl 4-(4-(2-(p-toluidino)-2-oxoethoxy)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This compound is a dihydropyridine derivative, a class of compounds known for their wide range of biological activities.
  • Methods of Application : The compound was synthesized through a multistep reaction process. The structure of the synthesized compound was confirmed using Fourier-transform infrared spectroscopy (FTIR) .
  • Results or Outcomes : The synthesized compound was obtained with a yield of 84% and a melting point of 116 °C .

Safety And Hazards

Diethyl 4-chloropyridine-3,5-dicarboxylate is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

diethyl 4-chloropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-13-6-8(9(7)12)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCVCLRAPMHDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592862
Record name Diethyl 4-chloropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-chloropyridine-3,5-dicarboxylate

CAS RN

244638-43-5
Record name Diethyl 4-chloropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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